molecular formula C12H14N2O B13548654 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one

1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one

Cat. No.: B13548654
M. Wt: 202.25 g/mol
InChI Key: ABOZUPQQWCLVDB-UHFFFAOYSA-N
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Description

1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one is a complex organic compound that features a spiro connection between a pyrrolidine and a quinoline ring. Compounds with spiro structures are known for their unique three-dimensional configurations, which can impart interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one typically involves the formation of the spiro linkage through cyclization reactions. Common starting materials might include substituted pyrrolidines and quinolines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scalable synthetic routes that can be optimized for yield and purity. This might include continuous flow chemistry techniques, which allow for better control over reaction conditions and can be more efficient than traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: As probes or inhibitors in biochemical studies.

    Medicine: Potential therapeutic agents due to their unique structural features.

    Industry: Used in the development of new materials or as catalysts in chemical processes.

Mechanism of Action

The mechanism by which 1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one: A closely related compound with slight structural variations.

    Spiro[indoline-2,3’-quinolin]-2’(4’H)-one: Another spiro compound with an indoline ring instead of a pyrrolidine ring.

Uniqueness

1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one is unique due to its specific spiro linkage and the combination of pyrrolidine and quinoline rings. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one

InChI

InChI=1S/C12H14N2O/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15)

InChI Key

ABOZUPQQWCLVDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C3NC2=O)NC1

Origin of Product

United States

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